molecular formula C16H12N2O B189492 Pyrimidine, 4,6-diphenyl-, 1-oxide CAS No. 60545-98-4

Pyrimidine, 4,6-diphenyl-, 1-oxide

Cat. No. B189492
CAS RN: 60545-98-4
M. Wt: 248.28 g/mol
InChI Key: RZLLYRFQUKPWHH-UHFFFAOYSA-N
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Description

Pyrimidine, 4,6-diphenyl-, 1-oxide is a chemical compound with the molecular formula C14H10N2O. It is commonly referred to as DPO or pyrimidine oxide. DPO is a heterocyclic compound that contains a pyrimidine ring, which is a six-membered ring composed of four carbon atoms and two nitrogen atoms. DPO has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of DPO is not fully understood, but it is believed to act through the inhibition of reactive oxygen species (ROS) and the modulation of intracellular signaling pathways. DPO has been shown to inhibit the production of ROS in a variety of cell types, including cancer cells and immune cells. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.

Biochemical And Physiological Effects

DPO has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. DPO has also been shown to protect against oxidative stress and to improve cognitive function in animal models of neurodegenerative disease.

Advantages And Limitations For Lab Experiments

DPO has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high degree of purity. It is also stable under a wide range of conditions and can be stored for extended periods of time. However, DPO has some limitations as well. It is relatively insoluble in water, which can limit its use in aqueous solutions. Additionally, DPO can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DPO. One area of interest is the development of new synthetic methods for DPO that are more efficient and environmentally friendly. Another area of interest is the development of new applications for DPO in the fields of biochemistry and pharmacology. For example, DPO could be used as a fluorescent probe for the detection of DNA damage in living cells. Additionally, DPO could be used as a therapeutic agent for the treatment of cancer and other diseases. Finally, further research is needed to fully understand the mechanism of action of DPO and its potential applications in scientific research.

Synthesis Methods

DPO can be synthesized through a variety of methods, including the condensation of 4,6-diphenyl-2-oxypyrimidine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. Other methods of synthesis include the oxidation of 4,6-diphenyl-2-thiouracil with hydrogen peroxide and the reaction of 4,6-diphenyl-2-pyrimidinamine with nitrous acid.

Scientific Research Applications

DPO has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. DPO has also been investigated for its potential use as a fluorescent probe for the detection of DNA damage.

properties

CAS RN

60545-98-4

Product Name

Pyrimidine, 4,6-diphenyl-, 1-oxide

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

1-oxido-4,6-diphenylpyrimidin-1-ium

InChI

InChI=1S/C16H12N2O/c19-18-12-17-15(13-7-3-1-4-8-13)11-16(18)14-9-5-2-6-10-14/h1-12H

InChI Key

RZLLYRFQUKPWHH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C=N2)[O-])C3=CC=CC=C3

Origin of Product

United States

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